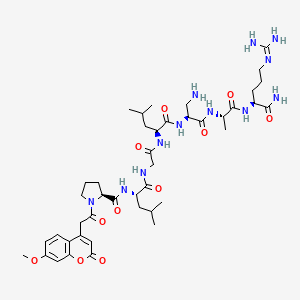

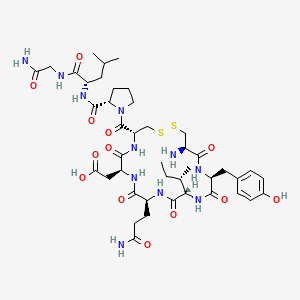

Oxytocin, asp(5)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オキシトシン, asp(5)- は、社会的結合、出産、授乳における役割で知られるペプチドホルモンオキシトシンの改変型です。この化合物は、9つのアミノ酸からなるノナペプチドであり、視床下部で合成され、下垂体後葉から分泌されます。ペプチド鎖の5番目の位置の修飾は、オキシトシン, asp(5)- をネイティブなオキシトシンと区別し、生物学的活性と安定性に影響を与える可能性があります。

準備方法

合成経路と反応条件

オキシトシン, asp(5)- の合成には、ペプチドを生成するための一般的な方法である固相ペプチド合成 (SPPS) が関与します。このプロセスは、最初のアミノ酸を固体樹脂に結合させることから始まり、その後、保護されたアミノ酸を逐次的に加えます。5番目の位置の特定の修飾には、この部位にアスパラギン酸を組み込む必要があります。ペプチド鎖が完全に組み立てられた後、樹脂から切断され、脱保護されて粗ペプチドが得られます。 粗生成物は、その後、高性能液体クロマトグラフィー (HPLC) を使用して精製され、最終化合物が得られます .

工業生産方法

オキシトシン, asp(5)- の工業生産は、実験室での合成と同様の原理に従っていますが、より大規模に行われます。自動ペプチド合成装置が使用され、効率と一貫性を高めます。 高スループット精製技術(調製用HPLCなど)の使用により、研究や治療用途に適した高純度のペプチドを製造することができます .

化学反応の分析

反応の種類

オキシトシン, asp(5)- は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: システイン残基間のジスルフィド結合は酸化されて、ペプチドの安定性と活性が影響を受ける可能性があります。

還元: ジスルフィド結合は、遊離チオール基に還元されて、ペプチドのコンフォメーションが変化します。

置換: アミノ酸残基は置換されて、異なる特性を持つアナログを作成することができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を穏やかな条件下で使用して、ジスルフィド結合を酸化する。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) は一般的な還元剤です。

置換: 部位特異的変異誘発または化学合成技術を使用して、特定のアミノ酸置換を導入する。

生成される主な生成物

酸化: ジスルフィド結合が変化した酸化型オキシトシン, asp(5)- の形成。

還元: 遊離チオール基を持つ還元型オキシトシン, asp(5)- の形成。

置換: 改変されたアミノ酸配列を持つオキシトシンアナログの形成。

科学研究への応用

オキシトシン, asp(5)- は、幅広い科学研究の用途を持っています。

化学: ペプチド合成、フォールディング、安定性を研究するためのモデルペプチドとして使用されます。

生物学: 社会的行動、ストレス応答、代謝調節における役割が調査されています。

医学: 自閉症、社会的不安、産後うつ病などの状態における潜在的な治療用途が検討されています。

科学的研究の応用

Oxytocin, asp(5)- has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.

Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques .

作用機序

オキシトシン, asp(5)- は、脳、子宮、乳腺など、さまざまな組織に見られるGタンパク質共役受容体であるオキシトシン受容体に結合することによって、その効果を発揮します。結合すると、受容体は、ホスホリパーゼCを含む細胞内シグナル伝達経路を活性化し、細胞内カルシウムの放出と、その後の下流エフェクターの活性化につながります。 これは、子宮収縮、乳汁射出、社会的行動の調節などの生理学的反応を引き起こします .

類似化合物との比較

オキシトシン, asp(5)- は、他のオキシトシンアナログや、水分の貯留と血圧調節に主に関係する関連するペプチドホルモンであるバソプレシンに似ています。 5番目の位置の特定の修飾により、オキシトシン, asp(5)- は、受容体結合親和性と生物学的活性においてユニークなものになっています。類似の化合物には以下のようなものがあります。

オキシトシン: 異なるアミノ酸配列を持つペプチドのネイティブな形態。

バソプレシン: 構造は似ていますが、生理学的機能が異なるペプチドホルモンであり、主に水分の貯留と血圧調節に関与しています。

デスモプレシン: 糖尿病性尿崩症や夜尿症の治療に使用されるバソプレシンの合成アナログ

特性

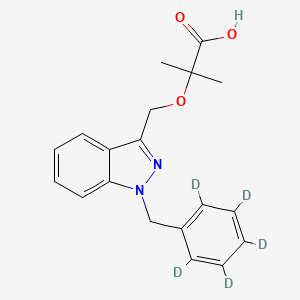

分子式 |

C43H65N11O13S2 |

|---|---|

分子量 |

1008.2 g/mol |

IUPAC名 |

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |

InChIキー |

BKQNCZBCEMVEEP-DSZYJQQASA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)